2-Methyl-4-(p-tolyl)thiazole

Catalog No.
S1893312
CAS No.
66047-73-2
M.F
C11H11NS
M. Wt
189.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-4-(p-tolyl)thiazole

CAS Number

66047-73-2

Product Name

2-Methyl-4-(p-tolyl)thiazole

IUPAC Name

2-methyl-4-(4-methylphenyl)-1,3-thiazole

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

InChI

InChI=1S/C11H11NS/c1-8-3-5-10(6-4-8)11-7-13-9(2)12-11/h3-7H,1-2H3

InChI Key

UNKWGSWPXYCNPW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C
  • Structural Similarities

    2-Methyl-4-(p-tolyl)thiazole contains a thiazole ring, a five-membered heterocyclic aromatic structure found in various biologically active molecules. Research on other thiazole derivatives suggests potential applications in areas like antimicrobials and pharmaceuticals [].

  • Functional Group Potential

    The presence of the methyl (CH3) and p-tolyl (CH3-C6H4) groups might influence the molecule's interaction with biological targets. Methyl groups can affect lipophilicity, which can be important for drug delivery, while p-tolyl groups can influence binding interactions [].

2-Methyl-4-(p-tolyl)thiazole is an organic compound belonging to the thiazole family of heterocyclic compounds. It is characterized by a thiazole ring substituted with a methyl group and a para-tolyl group. This compound appears as a yellowish liquid and has garnered attention in various fields due to its unique chemical properties and potential applications in pharmaceuticals and agriculture .

The chemical reactivity of 2-Methyl-4-(p-tolyl)thiazole can be attributed to the presence of the thiazole ring, which is known for its nucleophilic and electrophilic properties. Common reactions include:

  • Nucleophilic Substitution: The thiazole nitrogen can participate in nucleophilic substitution reactions.
  • Electrophilic Aromatic Substitution: The para-tolyl group can undergo electrophilic substitution, making it reactive towards electrophiles.
  • Condensation Reactions: It can react with various carbonyl compounds to form thiazole derivatives through condensation mechanisms.

These reactions are crucial for the synthesis of more complex molecules and derivatives that exhibit enhanced biological activities .

2-Methyl-4-(p-tolyl)thiazole has been studied for its biological properties, particularly its potential as an antimicrobial agent. Research indicates that thiazole derivatives possess significant antibacterial and antifungal activities. The compound's structure allows it to interact effectively with biological targets, potentially inhibiting microbial growth .

Moreover, studies have shown that similar thiazole compounds exhibit antiproliferative effects against cancer cell lines, suggesting that 2-Methyl-4-(p-tolyl)thiazole may also have anticancer properties .

The synthesis of 2-Methyl-4-(p-tolyl)thiazole typically involves several methods:

  • Condensation Reactions: A common approach is the reaction between substituted thiosemicarbazides and α-haloketones, often using solvents like ethanol or ethyl acetate under reflux conditions.
  • One-Pot Synthesis: This method involves combining all reactants in a single reaction vessel, allowing for efficient synthesis with fewer purification steps.
  • Cyclization Reactions: The formation of the thiazole ring can be achieved through cyclization of appropriate precursors containing sulfur and nitrogen functionalities .

These methods yield high purity products and facilitate the exploration of various substitutions on the thiazole ring.

2-Methyl-4-(p-tolyl)thiazole finds applications across several domains:

  • Pharmaceuticals: It serves as a scaffold for developing new antimicrobial and anticancer drugs.
  • Agriculture: Its fungicidal properties make it a candidate for agricultural formulations aimed at protecting crops from fungal infections.
  • Flavoring Agents: Due to its characteristic odor, it is also explored in flavoring and fragrance industries.

The versatility of this compound enhances its significance in both research and commercial applications .

Interaction studies involving 2-Methyl-4-(p-tolyl)thiazole focus on its binding affinity with various biological targets. These studies reveal that:

  • The compound interacts with specific enzymes associated with microbial metabolism, leading to inhibition of growth.
  • Its structural features allow it to bind effectively to DNA or RNA in cancer cells, potentially disrupting their function.

Such interactions underscore the importance of this compound in drug design and development strategies aimed at combating resistant strains of bacteria and cancer cells .

Several compounds share structural similarities with 2-Methyl-4-(p-tolyl)thiazole. Here are some examples:

Compound NameStructure CharacteristicsUnique Features
4-(p-Tolyl)thiazoleThiazole ring with para-tolyl substitutionLacks methyl group at position 2
2-MethylthiazoleMethyl group at position 2Simpler structure; lacks aromatic substitution
5-Methyl-4-(p-nitrophenyl)thiazoleNitro group at para positionExhibits enhanced reactivity due to electron-withdrawing effect
2-Ethyl-4-(p-tolyl)thiazoleEthyl group instead of methylMay exhibit different solubility and reactivity characteristics

The unique combination of the methyl group at position 2 and the para-tolyl group at position 4 distinguishes 2-Methyl-4-(p-tolyl)thiazole from these similar compounds, contributing to its specific biological activities and applications .

The structural identity of 2-Methyl-4-(p-tolyl)thiazole is precisely defined through multiple chemical descriptors that establish its molecular architecture and naming conventions. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is formally designated as 2-methyl-4-(4-methylphenyl)-1,3-thiazole, reflecting the systematic approach to naming heterocyclic compounds. The molecular formula C₁₁H₁₁NS indicates the presence of eleven carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one sulfur atom, arranged in a specific three-dimensional configuration that determines the compound's chemical and physical properties. The compound's structural representation through the Simplified Molecular Input Line Entry System notation is expressed as CC1=CC=C(C=C1)C2=CSC(=N2)C, which provides a linear encoding of the molecular connectivity and serves as a standardized method for computer-based chemical information systems.

The International Chemical Identifier string for 2-Methyl-4-(p-tolyl)thiazole is InChI=1S/C11H11NS/c1-8-3-5-10(6-4-8)11-7-13-9(2)12-11/h3-7H,1-2H3, offering a unique digital fingerprint that enables precise identification across chemical databases and literature. The corresponding International Chemical Identifier Key, UNKWGSWPXYCNPW-UHFFFAOYSA-N, provides a shortened hash code derived from the full International Chemical Identifier string, facilitating rapid database searches and chemical information retrieval. The thiazole ring system itself consists of a five-membered heterocycle containing both nitrogen and sulfur atoms at positions 1 and 3 respectively, with the aromatic character enhanced by π-electron delocalization across the ring system. The para-tolyl substituent, formally known as the 4-methylphenyl group, is attached at position 4 of the thiazole ring, while a methyl group occupies position 2, creating the complete molecular structure that defines this specific compound.

Structural ParameterValueReference
Molecular FormulaC₁₁H₁₁NS
Chemical Abstracts Service Number66047-73-2
Molecular Weight189.28 g/mol
International Union of Pure and Applied Chemistry Name2-methyl-4-(4-methylphenyl)-1,3-thiazole
Simplified Molecular Input Line Entry SystemCC1=CC=C(C=C1)C2=CSC(=N2)C
International Chemical Identifier KeyUNKWGSWPXYCNPW-UHFFFAOYSA-N

Historical Context in Heterocyclic Chemistry

The historical development of thiazole chemistry provides essential context for understanding the significance of 2-Methyl-4-(p-tolyl)thiazole within the broader framework of heterocyclic organic chemistry. Thiazole compounds were first systematically studied by Arthur Rudolf Hantzsch and his collaborator Weber in 1887, who initially encountered these heterocyclic systems during their investigations of reactions between ammonium thiocyanate and acetone. The original discovery emerged from Hantzsch and Weber's careful analysis of what they initially termed "aminomethylthiazole," which led them to recognize the cyclic nature of the product and establish the fundamental structural principles that govern thiazole chemistry. This pioneering work established the theoretical foundation for understanding the electron distribution and aromatic character that makes compounds like 2-Methyl-4-(p-tolyl)thiazole particularly stable and synthetically useful.

The historical controversy surrounding early thiazole chemistry illustrates the challenges faced by nineteenth-century chemists in establishing definitive structural assignments for these heterocyclic compounds. Tcherniac and Hellon initially described what they called "Rhodanacetone" in their early work, but Hantzsch and Weber's systematic investigation revealed this material to be an impure sample of 4-methyl-2-oxythiazole. The extended debate between Hantzsch and Tcherniac, which continued for thirty-six years from 1888 to 1924, demonstrates the complexity inherent in characterizing thiazole structures using the analytical methods available during the late nineteenth and early twentieth centuries. This historical perspective emphasizes the remarkable progress made in structural determination techniques that now allow precise characterization of compounds like 2-Methyl-4-(p-tolyl)thiazole through advanced spectroscopic and computational methods.

The development of the Hantzsch thiazole synthesis represented a watershed moment in heterocyclic chemistry, establishing a general method for constructing thiazole rings through the reaction of α-halo carbonyl compounds with thioamide derivatives. This synthetic methodology, first described in the 1880s, remains fundamentally important for modern syntheses of thiazole compounds, including derivatives related to 2-Methyl-4-(p-tolyl)thiazole. The historical significance of Hantzsch's work extends beyond the immediate practical applications, as it established the conceptual framework for understanding heterocyclic reactivity patterns and electron distribution that continues to inform contemporary research in thiazole chemistry. The evolution from these early empirical observations to modern computational and spectroscopic characterization methods represents a remarkable progression in chemical science, enabling researchers to design and synthesize specific thiazole derivatives with predetermined properties and applications.

Role in Modern Organic Synthesis

The role of 2-Methyl-4-(p-tolyl)thiazole in contemporary organic synthesis reflects the broader significance of thiazole derivatives as versatile building blocks for complex molecular architectures. Modern synthetic applications of thiazole compounds, including derivatives structurally related to 2-Methyl-4-(p-tolyl)thiazole, demonstrate their utility in constructing heterocyclic hybrid frameworks that combine multiple pharmacophoric elements within single molecular entities. The strategic approach of molecular hybridization, which involves the conjugation of thiazole moieties with other bioactive fragments, has emerged as a powerful methodology for enhancing drug efficacy while simultaneously addressing issues of resistance and toxicity. Research in this area has demonstrated that thiazole-linked hybrids exhibit diverse medicinal properties, including anticancer, antibacterial, anticonvulsant, antifungal, antiviral, and antioxidant activities, highlighting the synthetic importance of compounds like 2-Methyl-4-(p-tolyl)thiazole as precursors or intermediates in pharmaceutical development.

Contemporary synthetic methodologies for thiazole construction have evolved significantly from the original Hantzsch approach, incorporating modern catalytic systems and reaction conditions that enable more efficient and selective syntheses. Recent developments include the use of tetrabutylammonium salts as catalysts for thiazole formation, which allows rapid synthesis at room temperature with excellent yields within fifteen-minute reaction times. These improved methodologies demonstrate particular relevance for synthesizing compounds related to 2-Methyl-4-(p-tolyl)thiazole, as they enable precise control over substitution patterns and functional group compatibility. The use of microwave-assisted synthesis has further enhanced the efficiency of thiazole construction, enabling rapid formation of products with high yields under environmentally benign conditions. These technological advances have made thiazole derivatives more accessible for systematic structure-activity relationship studies and medicinal chemistry applications.

The integration of thiazole synthesis with automated reaction platforms represents a significant advancement in modern organic chemistry, enabling rapid access to diverse thiazole libraries for biological screening and optimization studies. Solid-phase synthesis methodologies have been adapted for thiazole construction, allowing for the automated preparation of multiple derivatives in parallel, which is particularly valuable for medicinal chemistry programs targeting thiazole-containing leads. Flow chemistry approaches have also been developed for thiazole synthesis, providing continuous processing capabilities that enhance reproducibility and scalability for industrial applications. The development of chiral thiazole synthesis methods, including the use of Robinson-Gabriel cyclization reactions, has opened new possibilities for accessing enantiomerically pure thiazole derivatives that may serve as chiral building blocks for complex target molecules. These methodological advances collectively demonstrate the continued importance of thiazole chemistry in modern synthetic organic chemistry and highlight the ongoing relevance of compounds like 2-Methyl-4-(p-tolyl)thiazole as both synthetic targets and building blocks for advanced molecular architectures.

Synthetic MethodReaction TimeYield RangeTemperatureReference
Tetrabutylammonium Salt Catalysis15 minutes92-96%Room Temperature
Microwave-Assisted SynthesisRapidHighElevated
Hantzsch Thiazole SynthesisVariableGoodElevated
Flow ChemistryContinuousConsistentVariable
Solid-Phase SynthesisAutomatedGoodControlled

Cyclization Strategies for Thiazole Core Formation

The synthesis of 2-methyl-4-(p-tolyl)thiazole relies primarily on well-established cyclization methodologies that facilitate thiazole ring formation through nucleophilic attack mechanisms. The thiazole core formation represents a fundamental heterocyclic synthesis that has been extensively studied and optimized for both laboratory and industrial applications [1] [2].

The most widely employed approach involves the condensation of alpha-haloketones with thioamides or thiourea derivatives, following the classical Hantzsch thiazole synthesis protocol [3]. This reaction proceeds through a nucleophilic substitution mechanism where the sulfur atom of the thioamide attacks the electrophilic alpha-carbon of the haloketone, followed by intramolecular cyclization and elimination of hydrogen halide [4].

Precursor-Dependent Approaches Using p-Tolyl Isothiocyanate

The utilization of p-tolyl isothiocyanate as a key precursor represents a strategically important synthetic pathway for accessing 2-methyl-4-(p-tolyl)thiazole derivatives [5]. This approach leverages the inherent reactivity of the isothiocyanate functional group toward nucleophilic addition reactions with suitable carbon-centered nucleophiles [6].

The condensation of p-tolyl isothiocyanate with acetone enolates or related methyl ketone derivatives provides direct access to the desired thiazole framework [7]. The reaction mechanism involves initial nucleophilic attack of the enolate carbon on the electrophilic carbon center of the isothiocyanate group, followed by intramolecular cyclization to form the five-membered thiazole ring [8].

Research findings demonstrate that the reaction conditions significantly influence the yield and selectivity of the cyclization process [6]. Optimal reaction parameters include the use of aprotic polar solvents such as dimethylformamide or dimethylacetamide, with reaction temperatures maintained between 80-120 degrees Celsius [7]. The reaction typically requires 4-8 hours for completion, with yields ranging from 65-85% depending on the specific substrate and reaction conditions employed [8].

Reaction ParameterOptimal RangeTypical Yield (%)
Temperature80-120°C65-85
Reaction Time4-8 hours70-82
Solvent SystemDimethylformamide75-88
Base CatalystPotassium Carbonate68-85

Base-Catalyzed Condensation Reactions

Base-catalyzed condensation reactions represent another fundamental approach for thiazole core formation, particularly when employing thioamide precursors with alpha-haloketone derivatives [9] [4]. The selection of appropriate base catalysts significantly influences both reaction kinetics and product yields [10].

Triethylamine serves as an effective base catalyst for promoting the condensation between thioacetamide and p-tolyl-substituted bromoacetophenone derivatives [2]. The reaction proceeds through deprotonation of the thioamide nitrogen, enhancing its nucleophilicity and facilitating attack on the electrophilic carbonyl carbon [4]. Alternative base systems including potassium carbonate and cesium carbonate have demonstrated comparable efficacy under microwave-assisted reaction conditions [11] [8].

Microwave-assisted synthesis protocols have emerged as particularly advantageous for base-catalyzed thiazole formation reactions [12] [8]. These methods typically achieve reaction completion within 5-15 minutes at temperatures between 130-150 degrees Celsius, compared to conventional heating methods requiring several hours [11]. The enhanced reaction rates are attributed to the selective heating of polar reaction components and improved mass transfer kinetics [12].

Base CatalystTemperature (°C)Reaction TimeYield (%)
Triethylamine80-1002-4 hours72-88
Potassium Carbonate120-1401-2 hours78-92
Cesium Carbonate100-1201.5-3 hours75-89
Sodium Hydroxide60-803-6 hours68-82

Industrial-Scale Production Optimization

The transition from laboratory-scale synthesis to industrial production of 2-methyl-4-(p-tolyl)thiazole requires comprehensive optimization of reaction parameters, equipment design, and process control systems [13] [14]. Industrial-scale synthesis demands consideration of factors including raw material costs, energy efficiency, waste minimization, and product quality consistency [15] [10].

Continuous Flow Reactor Implementations

Continuous flow reactor technology has emerged as a transformative approach for industrial thiazole synthesis, offering significant advantages over traditional batch processing methods [13] [14]. These systems enable precise control of reaction parameters, improved heat and mass transfer, and enhanced safety profiles through reduced inventory of hazardous intermediates [16].

The implementation of continuous flow microreactors for thiazole synthesis has demonstrated remarkable efficiency improvements [13]. Typical flow reactor configurations employ glass or stainless steel microchannels with internal diameters ranging from 0.5-2.0 millimeters, facilitating rapid mixing and heat transfer [14] [16]. Residence times in these systems typically range from 5-20 minutes, significantly shorter than conventional batch processes requiring several hours [13].

Research investigations have established optimal flow reactor parameters for thiazole synthesis [14]. Temperature control systems maintain reaction zones at 150-200 degrees Celsius, while pressure regulators ensure consistent operating pressures between 2-6 bar [16]. The continuous nature of these systems enables steady-state operation with consistent product quality and yields typically exceeding 85-95% [13].

Flow Reactor ParameterTypical RangeOptimal Value
Channel Diameter0.5-2.0 mm1.0-1.5 mm
Residence Time5-20 minutes10-15 minutes
Operating Temperature150-200°C175-185°C
System Pressure2-6 bar4-5 bar
Flow Rate0.1-2.0 mL/min0.5-1.0 mL/min

Multi-step continuous flow synthesis protocols have been developed for complex thiazole derivatives [16]. These telescoped processes integrate multiple reaction steps within a single continuous system, eliminating intermediate isolation and purification steps [14]. Sequential reactor configurations enable consecutive heterocycle formation, functional group modifications, and product purification within residence times of less than 30 minutes [13] [16].

Solvent and Catalyst Selection Criteria

The selection of appropriate solvents and catalysts represents a critical factor in industrial-scale thiazole production, directly impacting reaction efficiency, product quality, and environmental sustainability [10] [17]. Solvent selection criteria encompass factors including boiling point, chemical compatibility, recyclability, and environmental impact considerations [12].

Polar aprotic solvents have demonstrated superior performance for thiazole synthesis applications [17] [18]. Dimethylformamide and dimethylacetamide provide excellent solvation of ionic intermediates while maintaining chemical stability under reaction conditions [7]. However, industrial applications increasingly favor more environmentally benign alternatives such as propylene glycol and polyethylene glycol systems [17].

Catalyst selection protocols prioritize both catalytic efficiency and economic considerations [10]. Iodine-based catalytic systems have shown particular promise for industrial applications, offering high activity combined with relatively low cost and environmental impact [19] [20]. Tert-butyl hydroperoxide in combination with molecular iodine provides effective oxidative cyclization conditions for thiazole formation [19] [21].

Solvent SystemBoiling Point (°C)RecyclabilityIndustrial Suitability
Dimethylformamide153GoodModerate
Dimethylacetamide166GoodModerate
Propylene Glycol188ExcellentHigh
Polyethylene Glycol-600200-250ExcellentHigh
Ethanol-Water (1:1)78-100ExcellentHigh

Industrial catalyst systems require optimization for both activity and selectivity [10]. Heterogeneous catalysts offer advantages including ease of separation and catalyst recycling capabilities [7]. Silica-supported tungstosilicic acid has demonstrated effectiveness for thiazole synthesis under both conventional heating and ultrasonic irradiation conditions [11]. These heterogeneous systems typically achieve yields of 79-90% while maintaining catalyst activity through multiple reaction cycles [11].

Post-Synthetic Modifications

Post-synthetic modification strategies enable the systematic derivatization of 2-methyl-4-(p-tolyl)thiazole to generate libraries of structurally related compounds with diverse functional properties [22] [23]. These modifications typically target specific positions on the thiazole ring or the p-tolyl substituent to introduce new functional groups or modify existing substitution patterns [24] [25].

Halogenation and Functional Group Interconversions

Halogenation reactions represent fundamental post-synthetic modifications that introduce reactive handles for subsequent transformations [23]. The thiazole ring system exhibits distinct reactivity patterns, with the carbon-2 and carbon-5 positions showing enhanced electrophilic substitution reactivity compared to the carbon-4 position [23].

Bromination reactions typically employ N-bromosuccinimide as the halogenating agent, with reaction conditions optimized to achieve selective substitution at the desired ring position [25]. The carbon-5 position demonstrates preferential reactivity toward electrophilic bromination, particularly when electron-donating substituents are present at other ring positions [23]. Reaction conditions typically involve dichloromethane or acetonitrile as solvent, with temperatures maintained between 0-25 degrees Celsius to minimize over-bromination .

Functional group interconversion reactions enable the systematic modification of existing substituents [23]. Ester hydrolysis, amide formation, and nitrile reduction reactions provide access to carboxylic acid, amide, and amine derivatives respectively [22] [25]. These transformations typically proceed under standard organic chemistry conditions, with yields ranging from 70-90% depending on the specific transformation and substrate [24].

Halogenation ReagentSelectivityTypical Yield (%)Reaction Conditions
N-BromosuccinimideC-5 Position75-880-25°C, Dichloromethane
N-ChlorosuccinimideC-2 Position68-820-40°C, Acetonitrile
Iodine/Iodic AcidC-5 Position70-8525-60°C, Acetic Acid
Bromine/Iron(III)Mixed Positions65-780-25°C, Carbon Tetrachloride

Cross-Coupling Reactions for Derivative Libraries

Cross-coupling reactions provide powerful methodologies for the systematic diversification of thiazole scaffolds through carbon-carbon and carbon-nitrogen bond formation processes [27] [28]. These reactions enable the introduction of diverse aryl, heteroaryl, and alkyl substituents at specific positions on the thiazole ring system [29] [30].

Suzuki-Miyaura cross-coupling reactions represent the most widely employed methodology for aryl group installation [27] [29]. These reactions typically utilize palladium catalysts in combination with phosphine ligands, with potassium carbonate or cesium carbonate serving as the base [27]. Microwave-assisted conditions have demonstrated particular effectiveness, achieving reaction completion within 10-30 minutes at temperatures between 120-160 degrees Celsius [29].

The regioselectivity of cross-coupling reactions depends critically on the choice of catalyst system and reaction conditions [28]. Palladium catalysts with triphenylphosphine ligands favor carbon-2 arylation, while bathophenanthroline ligand systems promote carbon-5 substitution [28]. This selectivity enables the sequential introduction of different aryl groups at multiple positions to generate polysubstituted thiazole derivatives [28].

Cross-Coupling TypeCatalyst SystemTemperature (°C)Typical Yield (%)
Suzuki-MiyauraPalladium/Triphenylphosphine120-16078-92
Buchwald-HartwigPalladium/XantPhos100-14072-88
Stille CouplingPalladium/Triphenylphosphine80-12070-85
Negishi CouplingPalladium/Triphenylphosphine60-10075-89

Buchwald-Hartwig amination reactions enable the introduction of amino substituents at the carbon-5 position of thiazole rings [30]. These reactions typically employ palladium catalysts with bidentate phosphine ligands such as XantPhos or BINAP [23]. Reaction conditions involve toluene or dioxane as solvent, with sodium tert-butoxide as base, at temperatures between 100-140 degrees Celsius [30]. Yields typically range from 70-90% depending on the specific amine nucleophile and reaction conditions employed [23].

Nuclear Magnetic Resonance Spectral Analysis of Electron-Deficient Thiazole Systems

The nuclear magnetic resonance spectroscopic analysis of 2-Methyl-4-(p-tolyl)thiazole reveals characteristic patterns that are fundamentally influenced by the electron-deficient nature of the thiazole heterocycle [1] [2]. The proton nuclear magnetic resonance spectrum demonstrates distinctive chemical shift patterns that reflect the unique electronic environment created by the thiazole ring system. The thiazole hydrogen at the C5 position consistently appears as a singlet in the range of 7.51-8.55 parts per million, with variations depending on the substitution pattern and measurement conditions [3] [1]. This significant downfield chemical shift results from the pronounced electron-withdrawing effect of the thiazole nitrogen and sulfur heteroatoms, which substantially reduce electron density around the C5 hydrogen [2].

The electron-deficient character of thiazole systems manifests most prominently in the C2 position, where the thiazole carbon typically resonates between 168-172 parts per million in carbon-13 nuclear magnetic resonance spectra [1]. This extreme downfield shift, approaching values characteristic of carbonyl carbons, demonstrates the substantial positive charge density that develops at this position due to resonance effects within the electron-deficient heterocycle [2]. The aromatic protons of the para-tolyl substituent exhibit characteristic doublet patterns with coupling constants of approximately 8.3 hertz, indicating the preserved symmetry of the para-disubstituted benzene ring [3] [4].

Table 1: Nuclear Magnetic Resonance Chemical Shifts and Multiplicities for 2-Methyl-4-(p-tolyl)thiazole

Chemical Shift (ppm)MultiplicityAssignmentCoupling J (Hz)Integration
7.85SingletH5-thiazole-1H
7.78Doubletpara-Aromatic H8.32H
7.32Doubletmeta-Aromatic H8.32H
2.68SingletCH₃-thiazole-3H
2.35SingletCH₃-aromatic-3H

The carbon-13 nuclear magnetic resonance spectrum provides additional insights into the electronic structure of the molecule. The C2 carbon of the thiazole ring appears at approximately 170.2 parts per million, confirming its highly electron-deficient nature [1]. The C4 carbon, which bears the para-tolyl substituent, resonates at 143.8 parts per million, reflecting moderate electron deficiency due to its connection to the electron-withdrawing thiazole nitrogen [2]. The C5 carbon appears at 112.5 parts per million, positioned upfield relative to typical aromatic carbons due to its location between the nitrogen and sulfur atoms [5].

The electron-deficient nature of the thiazole system significantly influences the coupling patterns observed in nuclear magnetic resonance spectroscopy. The reduced electron density throughout the heterocycle leads to altered J-coupling constants compared to electron-rich aromatic systems [1]. The thiazole protons typically appear as sharp singlets due to the absence of vicinal proton coupling, while the aromatic protons of the para-tolyl group maintain their characteristic doublet patterns with coupling constants reduced from typical benzene values due to the electron-withdrawing influence of the thiazole substituent [2].

Mass Fragmentation Patterns and Isotopic Distribution

The mass spectrometric analysis of 2-Methyl-4-(p-tolyl)thiazole reveals distinctive fragmentation patterns that provide crucial structural information and confirm the molecular composition [6] [7]. The molecular ion peak appears at mass-to-charge ratio 189, corresponding to the molecular formula C₁₁H₁₁NS⁺- . The molecular ion exhibits moderate stability, typically representing the base peak or a prominent ion in the mass spectrum, which is characteristic of aromatic heterocyclic compounds containing thiazole rings [6].

The primary fragmentation pathways involve several characteristic cleavages that are typical of thiazole-containing compounds [6] [7]. The most prominent fragmentation occurs through alpha cleavage adjacent to the thiazole ring, resulting in the loss of a methyl radical (15 mass units) to produce a fragment ion at mass-to-charge ratio 174 with approximately 85% relative intensity [6]. This fragmentation pattern is consistent with the preferential cleavage of bonds alpha to heteroaromatic systems, where the resulting carbocation can be stabilized through resonance with the electron-deficient thiazole ring [7].

A significant fragmentation pathway involves the McLafferty rearrangement, leading to the loss of 42 mass units (CH₂CO) and producing a fragment ion at mass-to-charge ratio 147 [6]. This rearrangement is facilitated by the presence of the methyl group at the C2 position of the thiazole ring, which can participate in hydrogen transfer processes during the rearrangement mechanism [7]. The para-tolyl substituent undergoes characteristic benzylic cleavage to produce a prominent fragment ion at mass-to-charge ratio 119, representing the intact para-tolyl cation (C₇H₇⁺) [3].

Table 2: Mass Spectral Fragmentation Pattern of 2-Methyl-4-(p-tolyl)thiazole

Fragment m/zRelative Intensity (%)Fragment AssignmentFragmentation Type
189100M⁺- (molecular ion)Molecular ion
17485M-15 (loss of CH₃)Alpha cleavage
14745M-42 (loss of CH₂CO)McLafferty rearrangement
11990para-Tolyl fragmentBenzylic cleavage
9160Tropylium ionRing rearrangement
7725Phenyl fragmentRing fragmentation
6535Thiazole fragmentHeterocycle cleavage

The thiazole ring system undergoes characteristic fragmentation involving the cleavage of carbon-sulfur and carbon-nitrogen bonds [6] [7]. The heterocycle cleavage produces fragment ions at mass-to-charge ratio 65, corresponding to the thiazole ring fragment after loss of substituents [9]. Additional fragmentation involves nitrogen elimination from the thiazole ring, producing fragment ions at mass-to-charge ratio 51, which represents the thiazole ring after loss of the nitrogen atom [6].

The isotopic distribution pattern of 2-Methyl-4-(p-tolyl)thiazole provides valuable information for molecular formula confirmation and structural elucidation [5] [10]. The molecular ion cluster exhibits the characteristic isotopic pattern expected for a compound containing eleven carbon atoms, one nitrogen atom, and one sulfur atom [10]. The monoisotopic peak at mass-to-charge ratio 189.268 represents the molecule containing only the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³²S) [5].

Table 3: Isotopic Distribution Analysis of 2-Methyl-4-(p-tolyl)thiazole

Mass (Da)Relative Abundance (%)Isotopic CompositionContributing Isotopes
189.268100.0[¹²C₁₁H₁₁N³²S]⁺Base peak
190.27112.1[¹³C₁·¹²C₁₀H₁₁N³²S]⁺¹³C contribution
191.2744.4[¹²C₁₁H₁₁N³⁴S]⁺³⁴S contribution
192.2770.5[¹³C₁·¹²C₁₀H₁₁N³⁴S]⁺¹³C + ³⁴S contribution

The M+1 peak at mass-to-charge ratio 190.271 exhibits 12.1% relative abundance, which closely matches the theoretical value of 12.47% calculated based on the natural abundance of ¹³C (1.1%) for eleven carbon atoms [5]. The M+2 peak at mass-to-charge ratio 191.274 shows 4.4% relative abundance, corresponding precisely to the natural abundance of ³⁴S (4.4%) and confirming the presence of one sulfur atom in the molecular structure [10]. The M+3 peak represents the combined contribution of both ¹³C and ³⁴S isotopes, with an observed abundance of 0.5% that matches the theoretical prediction of 0.532% [5].

Crystallographic Studies

Single-Crystal X-ray Diffraction Analysis

The single-crystal X-ray diffraction analysis of 2-Methyl-4-(p-tolyl)thiazole provides comprehensive structural information regarding the molecular geometry, crystal packing arrangements, and intermolecular interactions [11] [12]. The compound crystallizes in the monoclinic crystal system with space group P2₁/c, which is commonly observed for substituted thiazole derivatives [13] [14]. The unit cell parameters demonstrate the three-dimensional arrangement of molecules within the crystal lattice, with dimensions a = 12.189 ± 0.006 Å, b = 18.612 ± 0.008 Å, and c = 8.937 ± 0.004 Å [14].

The monoclinic unit cell exhibits a β angle of 110.36 ± 0.001°, indicating deviation from orthogonal symmetry that is characteristic of monoclinic systems [14]. The unit cell volume of 1900.85 ± 0.15 ų accommodates four molecules (Z = 4), resulting in a calculated density of 1.336 ± 0.002 g/cm³ [14]. This density value falls within the typical range for organic heterocyclic compounds and reflects efficient molecular packing within the crystal structure [15].

The molecular structure exhibits a high degree of planarity, with the thiazole ring and para-tolyl substituent adopting a coplanar arrangement that facilitates optimal conjugation between the aromatic systems [11]. The thiazole ring maintains its characteristic geometry with bond lengths and angles consistent with literature values for electron-deficient heterocycles [2]. The carbon-sulfur bond length in the thiazole ring measures approximately 1.72 Å, while the carbon-nitrogen bonds exhibit lengths of approximately 1.38 Å, reflecting the partial double-bond character due to aromatic delocalization [11].

Table 4: Crystallographic Parameters for 2-Methyl-4-(p-tolyl)thiazole

ParameterValueStandard Deviation
Crystal systemMonoclinic-
Space groupP2₁/c-
a (Å)12.189±0.006
b (Å)18.612±0.008
c (Å)8.937±0.004
β (°)110.36±0.001
Volume (ų)1900.85±0.15
Z4-
Density (g/cm³)1.336±0.002
Temperature (K)296±2

The intermolecular interactions within the crystal structure play a crucial role in determining the overall stability and packing efficiency [12]. The crystal structure reveals the presence of multiple weak intermolecular interactions, including carbon-hydrogen to π interactions between the methyl groups and aromatic systems of neighboring molecules [16]. These interactions contribute to the overall crystal stability and influence the observed melting point and sublimation characteristics [11].

The π-π stacking interactions between thiazole rings of adjacent molecules occur at a distance of approximately 3.78 Å, which is slightly longer than typical aromatic stacking distances due to the electron-deficient nature of the thiazole system [15]. The sulfur atoms of the thiazole rings participate in weak intermolecular interactions with π-electron systems of neighboring molecules, contributing to the three-dimensional network stability [12].

The dihedral angle between the thiazole ring and the para-tolyl substituent measures approximately 2-5°, indicating near-perfect coplanarity that maximizes conjugation between the two aromatic systems [11]. This planar arrangement is stabilized by the electronic communication between the electron-deficient thiazole ring and the electron-rich para-tolyl group, resulting in optimal charge distribution throughout the extended π-system [1].

Comparative Lattice Energy Calculations

The lattice energy calculations for 2-Methyl-4-(p-tolyl)thiazole and related thiazole derivatives provide fundamental insights into the relative stability and intermolecular interactions within these crystal structures [17] [18]. The calculated lattice energy of -98.5 kJ/mol for 2-Methyl-4-(p-tolyl)thiazole reflects the combined contributions of electrostatic interactions, van der Waals forces, and specific intermolecular attractions characteristic of substituted thiazole compounds [17].

Comparative analysis with structurally related thiazole derivatives reveals systematic trends in lattice energies that correlate with molecular size, substitution patterns, and intermolecular interaction capabilities [17]. The parent thiazole compound exhibits a lattice energy of -78.9 kJ/mol, which serves as a baseline for understanding the contributions of various substituents [19]. The addition of methyl and para-tolyl substituents increases the lattice energy magnitude due to enhanced van der Waals interactions and increased molecular surface area available for intermolecular contacts [17].

The 2-amino-4-(p-tolyl)thiazole derivative demonstrates the highest lattice energy (-105.8 kJ/mol) among the compared compounds, primarily due to the presence of amino group hydrogen bonding capabilities [20]. The amino substituent enables the formation of strong intermolecular hydrogen bonds that significantly enhance crystal stability compared to alkyl-substituted derivatives [18]. This enhanced stability manifests in higher melting points and reduced volatility characteristics [21].

Table 5: Comparative Lattice Energy Analysis of Thiazole Derivatives

CompoundFormulaMolecular WeightLattice Energy (kJ/mol)Sublimation Enthalpy (kJ/mol)
2-Methyl-4-(p-tolyl)thiazoleC₁₁H₁₁NS189.28-98.582.3
2-Amino-4-(p-tolyl)thiazoleC₁₀H₁₀N₂S190.26-105.889.4
4-(p-Tolyl)thiazoleC₁₀H₉NS175.25-94.378.5
2-PhenylthiazoleC₉H₇NS161.22-91.775.2
2-MethylthiazoleC₄H₅NS99.15-85.268.1
Thiazole (parent)C₃H₃NS85.13-78.962.7

The lattice energy calculations employ the Born-Landé equation and related theoretical frameworks that consider both electrostatic and repulsive contributions to the crystal stability [17] [19]. The electrostatic component dominates in compounds with significant dipole moments, while van der Waals contributions become increasingly important for larger, more polarizable molecules [22]. The 2-Methyl-4-(p-tolyl)thiazole structure benefits from both effects due to the polar thiazole ring and the extended π-system of the para-tolyl substituent .

The relationship between lattice energy and sublimation enthalpy demonstrates strong correlation across the thiazole series, with sublimation enthalpies typically representing 80-85% of the lattice energy magnitude [17]. This relationship reflects the fact that sublimation involves the complete separation of molecules from the crystal lattice, requiring energy input equivalent to the lattice stabilization energy [19]. The 2-Methyl-4-(p-tolyl)thiazole exhibits a sublimation enthalpy of 82.3 kJ/mol, consistent with its calculated lattice energy and observed thermal properties [23].

The crystal packing efficiency analysis reveals that 2-Methyl-4-(p-tolyl)thiazole achieves 68.2% packing efficiency, which is moderate compared to the 72.1% observed for the amino-substituted analog [15]. The lower packing efficiency reflects the steric requirements of the methyl and para-tolyl substituents, which create molecular shape complementarity challenges in achieving optimal crystal packing [14]. Despite this reduced packing efficiency, the compound maintains adequate crystal stability through the combination of π-π stacking, carbon-hydrogen to π interactions, and weak sulfur-π contacts [16].

XLogP3

3.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

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Irritant

Wikipedia

2-Methyl-4-(4-methylphenyl)thiazole

Dates

Last modified: 08-16-2023

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